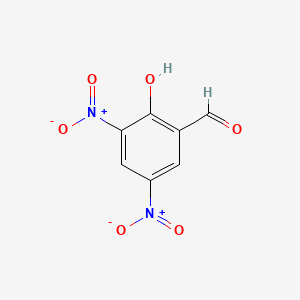

3,5-Dinitrosalicylaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-hydroxy-3,5-dinitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O6/c10-3-4-1-5(8(12)13)2-6(7(4)11)9(14)15/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJXIBHYDIMYRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062434 | |

| Record name | Benzaldehyde, 2-hydroxy-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2460-59-5 | |

| Record name | 3,5-Dinitrosalicylaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2460-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dinitrosalicylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002460595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 2-hydroxy-3,5-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 2-hydroxy-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dinitrosalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,5-Dinitrosalicylaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,5-Dinitrosalicylaldehyde, a valuable nitroaromatic compound with applications in analytical chemistry and as a precursor for the synthesis of various organic molecules.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The guide delves into the primary synthetic pathway, offering a detailed, step-by-step experimental protocol, a thorough examination of the reaction mechanism, and crucial safety considerations. Furthermore, it briefly explores alternative synthetic strategies and provides essential characterization data to ensure the validation of the final product.

Introduction

This compound, with the chemical formula C₇H₄N₂O₆, is a yellow crystalline solid.[4] Its molecular structure features a salicylaldehyde core functionalized with two nitro groups at the 3 and 5 positions of the benzene ring. This compound serves as a key intermediate in various chemical syntheses, including the preparation of salicyldimine ligands and chromogenic proteinase substrates. The presence of the nitro groups and the aldehyde functionality makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2460-59-5 | [1][2][3][4][5][6][7][8] |

| Molecular Weight | 212.12 g/mol | [1][3] |

| Appearance | Pale yellow to yellow to orange or pale brown powder or crystalline powder | [4] |

| Melting Point | 68-70 °C (lit.) | [8] |

| Solubility | Slightly soluble in water. | [8] |

| IUPAC Name | 2-hydroxy-3,5-dinitrobenzaldehyde | [4][5] |

Primary Synthesis Pathway: Two-Step Nitration of Salicylaldehyde

The most established and widely utilized method for the synthesis of this compound is the direct, two-step nitration of salicylaldehyde. This electrophilic aromatic substitution reaction leverages a nitrating mixture of concentrated sulfuric acid and nitric acid to introduce two nitro groups onto the aromatic ring.

Causality of Experimental Choices and Mechanistic Insights

The regioselectivity of the dinitration of salicylaldehyde is governed by the directing effects of the hydroxyl (-OH) and aldehyde (-CHO) groups already present on the benzene ring.

-

First Nitration Step: The hydroxyl group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. The aldehyde group, conversely, is a deactivating, meta-directing group because it withdraws electron density from the ring. In the initial nitration of salicylaldehyde, the powerful activating and directing effect of the hydroxyl group dominates, leading to the formation of a mixture of 3-nitrosalicylaldehyde (ortho to the hydroxyl group) and 5-nitrosalicylaldehyde (para to the hydroxyl group).[9]

-

Second Nitration Step: The intermediate mixture of mono-nitrated salicylaldehydes is then subjected to a second nitration. In this step, the existing nitro group, being a strong deactivating and meta-directing group, reinforces the directing effect of the aldehyde group. The hydroxyl group, although activating, is now on a more electron-deficient ring. The incoming second nitro group is directed to the remaining activated positions that are ortho or para to the hydroxyl group and meta to the existing nitro and aldehyde groups. This results in the formation of the desired this compound.

The use of concentrated sulfuric acid in the nitrating mixture is crucial. It acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of unwanted byproducts.

Experimental Workflow Diagram

Caption: A schematic overview of the two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on the method described by Patil et al. (2018) and has been elaborated with best-practice laboratory techniques for a self-validating and reproducible synthesis.[9]

Materials and Reagents

-

Salicylaldehyde (C₇H₆O₂)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Ethanol (for recrystallization)

-

Ice

Equipment

-

Round-bottom flask (500 mL)

-

Beakers

-

Magnetic stirrer and stir bar

-

Ice-salt bath

-

Dropping funnel

-

Buchner funnel and filter flask

-

Melting point apparatus

-

NMR spectrometer

Step-by-Step Procedure

Step 1: Synthesis of 3- and 5-Nitrosalicylaldehyde Intermediate Mixture

-

In a 500 mL round-bottom flask, prepare a nitrating mixture by carefully and slowly adding 40 mL of concentrated sulfuric acid to 20 mL of concentrated nitric acid. Cool this mixture in an ice-salt bath to 0°C with continuous stirring.

-

In a separate beaker, mix 0.2 mol (21.2 g, 20.96 mL) of salicylaldehyde with 10 mL of concentrated hydrochloric acid. Cool this mixture in an ice-salt bath to 0°C.

-

Slowly add the salicylaldehyde-HCl mixture dropwise to the cold nitrating mixture over a period of 20 minutes, ensuring the reaction temperature is maintained at 0°C.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 2-3 hours.

-

Pour the reaction mixture slowly onto crushed ice with stirring.

-

Collect the precipitated yellow solid, which is a mixture of 3- and 5-nitrosalicylaldehyde, by vacuum filtration using a Buchner funnel.

-

Wash the solid thoroughly with cold deionized water until the washings are neutral to litmus paper.

-

Dry the intermediate product in a desiccator.

Step 2: Synthesis of this compound

-

Prepare a fresh, ice-cold nitrating mixture of concentrated sulfuric acid and nitric acid in a 2:1 ratio.

-

With vigorous stirring, add the dried mixture of 3- and 5-nitrosalicylaldehyde (33 g, 0.156 mol) in small portions to the cold nitrating mixture.

-

After the addition is complete, stir the reaction mass for 30 minutes, allowing it to slowly warm to room temperature.

-

Pour the reaction mixture onto crushed ice. A yellow solid of crude this compound will precipitate.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water.

Purification

-

The crude this compound can be purified by recrystallization from ethanol.

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Product Validation

-

Yield: The expected yield of the purified 2-hydroxy-3,5-dinitrobenzaldehyde is approximately 85%.[9]

-

Melting Point: The melting point of the purified product should be in the range of 68-70°C.[8]

-

¹H NMR Spectroscopy: The ¹H NMR spectrum should be consistent with the structure of this compound. The spectrum in CDCl₃ should show characteristic peaks for the aromatic protons, the aldehyde proton, and the hydroxyl proton.[10]

Safety and Hazard Management

Nitration reactions are inherently hazardous and must be conducted with extreme caution in a well-ventilated fume hood.

-

Corrosive Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

-

Exothermic Reaction: The nitration of salicylaldehyde is a highly exothermic reaction. Strict temperature control is essential to prevent the reaction from becoming uncontrollable. The use of an ice bath and slow, dropwise addition of reagents are critical.

-

Oxidizing Agents: Nitric acid is a strong oxidizing agent and can react violently with organic materials. Avoid contact with combustible materials.

-

Waste Disposal: Neutralize acidic waste streams before disposal according to institutional guidelines.

Alternative Synthetic Approaches

While the two-step nitration of salicylaldehyde is the most common method, other strategies have been explored, particularly for the synthesis of mono-nitro derivatives, which could potentially be adapted.

-

Catalytic Nitration: The use of solid acid catalysts, such as supported heteropoly acids, has been investigated for the nitration of salicylaldehyde to improve regioselectivity and yield of 5-nitrosalicylaldehyde.

-

Alternative Nitrating Agents: A patent describes a method for preparing 5-nitrosalicylaldehyde using a ternary mixed solvent system of hydrofluoric acid, acetic anhydride, and acetic acid with fuming nitric acid, which is reported to improve the reaction rate and yield.[11]

These alternative methods may offer advantages in terms of milder reaction conditions or improved selectivity for specific isomers, but the direct dinitration with a mixed acid remains the most straightforward approach for obtaining this compound.

Conclusion

The synthesis of this compound via the two-step nitration of salicylaldehyde is a well-established and efficient method. This guide has provided a detailed and practical protocol, grounded in a clear understanding of the underlying reaction mechanism and safety considerations. By following the outlined procedures and validation steps, researchers can reliably synthesize this valuable compound for their scientific endeavors. The exploration of alternative synthetic routes, while not as prevalent, offers potential avenues for further process optimization and development.

References

- 1. This compound | 2460-59-5 | FD67163 [biosynth.com]

- 2. This compound | 2460-59-5 [chemicalbook.com]

- 3. This compound 97 2460-59-5 [sigmaaldrich.com]

- 4. B20424.03 [thermofisher.com]

- 5. This compound | C7H4N2O6 | CID 75571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. CAS No.2460-59-5,this compound Suppliers,MSDS download [lookchem.com]

- 9. oatext.com [oatext.com]

- 10. spectrabase.com [spectrabase.com]

- 11. CN102633646B - New preparation method of 5-nitro-salicylaldehyde - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3,5-Dinitrosalicylaldehyde (CAS 2460-59-5): Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview of 3,5-Dinitrosalicylaldehyde (CAS 2460-59-5), a pivotal reagent and building block in modern organic chemistry and drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, the electronic factors governing its reactivity, and its field-proven applications, offering researchers and development professionals a robust understanding of this versatile molecule.

Core Profile: Physicochemical and Safety Data

This compound, systematically named 2-hydroxy-3,5-dinitrobenzaldehyde, is a yellow to orange crystalline solid.[1][2] Its chemical identity is defined by an aromatic ring bearing three critical functional groups: a hydroxyl (-OH), an aldehyde (-CHO), and two nitro (-NO₂) groups. This specific arrangement dictates its physical properties and is the foundation of its chemical utility.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2460-59-5 | [3][4] |

| Molecular Formula | C₇H₄N₂O₆ | [3][5][6] |

| Molecular Weight | 212.12 g/mol | [3][5][6] |

| Appearance | Yellow to orange crystalline powder | [1][2][7] |

| Melting Point | 68 - 74 °C | [1][3][5] |

| Boiling Point | 301.5 °C at 760 mmHg | [3][5][6] |

| Solubility | Soluble in water (0.6 g/100 mL at 18°C), soluble in ethanol. | [3][8][9] |

| IUPAC Name | 2-hydroxy-3,5-dinitrobenzaldehyde |[4] |

Safety and Handling: this compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is known to cause skin, eye, and respiratory irritation.[1][4][7] The compound is also noted to be air-sensitive, and storage under an inert atmosphere is recommended for long-term stability.[3][8][9] All handling should occur in a well-ventilated fume hood.

Synthesis and Characterization

The synthesis of this compound is a classic example of electrophilic aromatic substitution, where the reactivity of the salicylaldehyde starting material is carefully modulated.

Synthesis Protocol

A reliable synthesis involves a two-stage nitration of salicylaldehyde.[10] The hydroxyl group is an activating, ortho-, para-director, while the aldehyde is a deactivating, meta-director. The initial nitration yields a mixture of 3-nitro- and 5-nitrosalicylaldehyde. This mixture is then subjected to a second, more forceful nitration to install the second nitro group.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

First Nitration: Salicylaldehyde is slowly added to a nitrating mixture (e.g., nitric acid and sulfuric acid) at a controlled low temperature (0-5 °C). The low temperature is critical to manage the exothermicity of the reaction and prevent side product formation.

-

Isolation of Intermediate: The reaction is quenched by pouring it into ice water, causing the mono-nitrated products to precipitate. The solid mixture of 3- and 5-nitrosalicylaldehyde is filtered and washed.[10]

-

Second Nitration: The dried mixture of mono-nitrated salicylaldehydes is carefully added to an ice-cold, more concentrated nitrating mixture (typically a 2:1 ratio of concentrated H₂SO₄ to HNO₃).[10] The strong acidic environment is necessary to overcome the deactivating effect of the first nitro group and the aldehyde.

-

Product Precipitation: After a short reaction time (e.g., 30 minutes), the reaction mass is again poured onto a large volume of crushed ice.[10] This simultaneously stops the reaction and precipitates the desired this compound, which has lower water solubility.

-

Purification: The resulting yellow solid is collected by filtration, washed thoroughly with cold water to remove residual acid, and dried. A yield of approximately 85% can be expected.[10] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Spectroscopic Profile

Confirmation of the final product's identity and purity is achieved through standard analytical techniques.

-

¹H NMR: The proton NMR spectrum provides a clear fingerprint, showing characteristic shifts for the aldehyde proton, the remaining aromatic protons, and the hydroxyl proton.

-

IR Spectroscopy: The infrared spectrum will prominently display absorption bands corresponding to the O-H stretch (hydroxyl), C=O stretch (aldehyde), and symmetric/asymmetric N-O stretches of the two nitro groups.[4][11]

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) confirms the molecular weight of 212.12 g/mol .[4][12]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the interplay of its functional groups. The two powerful electron-withdrawing nitro groups render the aromatic ring electron-deficient and significantly increase the electrophilicity of the aldehyde's carbonyl carbon. This makes it highly susceptible to nucleophilic attack.

The most important reaction is the formation of Schiff bases (imines) through condensation with primary amines.

Caption: Condensation reaction to form a Schiff base.

Mechanism: The reaction proceeds via nucleophilic addition of the amine to the highly electrophilic aldehyde carbon, forming a hemiaminal intermediate. Subsequent acid- or base-catalyzed dehydration yields the stable C=N double bond of the imine. This reaction is foundational to many of the applications discussed below.

Key Applications in Research and Drug Development

This compound is not an end product but a high-value intermediate. Its utility stems from its ability to be readily converted into more complex, functional molecules.

Precursor for Schiff Base Ligands and Catalysts

The primary application is in coordination chemistry. The Schiff bases derived from this compound are excellent chelating ligands, often referred to as salicyldimine or salen-type ligands.[3][8][13]

-

Catalysis: These ligands coordinate with transition metals like Ruthenium(II), Nickel(II), and Cobalt(II) to form stable complexes.[3] These complexes have demonstrated catalytic activity in important industrial and laboratory reactions, including ethylene polymerization and electrocatalytic hydrogen generation.[5][14] The electronic properties imparted by the dinitro substitution can be used to fine-tune the catalytic activity of the metal center.

Intermediate in Heterocyclic and Pharmaceutical Synthesis

The compound serves as a versatile starting material for building complex molecular scaffolds.

-

Coumarin Synthesis: It is used in the synthesis of 3-hydroxycoumarins, a class of compounds with diverse biological activities and applications in pharmaceuticals and agrochemicals.[3][8]

-

Hydrazone Derivatives: It readily reacts with hydrazides to form hydrazones, which are investigated for a wide range of pharmacological activities, including antimicrobial and anti-inflammatory properties.[10]

Bioconjugation and Analytical Reagents

The aldehyde's reactivity with primary amines is exploited in biochemical contexts.

-

Protein Modification: It can react with the ε-amino groups of lysine residues on protein surfaces.[2][6] This property is the basis for its use in creating chromogenic substrates for detecting proteinase activity.[3][8] When a protein labeled with this moiety is cleaved by a proteinase, a detectable color change can occur, forming the basis of an enzyme assay.

Conclusion

This compound (CAS 2460-59-5) is a quintessential example of a strategic molecular building block. Its well-defined synthesis and the predictable, electronically-activated reactivity of its aldehyde group make it an indispensable tool. For researchers in materials science, catalysis, and drug development, this compound provides a reliable entry point for the synthesis of sophisticated ligands, complex heterocyclic systems, and novel biochemical probes. Its continued application in the scientific literature underscores its importance as a versatile and enabling chemical reagent.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Cas 2460-59-5,this compound | lookchem [lookchem.com]

- 4. This compound | C7H4N2O6 | CID 75571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:2460-59-5 | Chemsrc [chemsrc.com]

- 6. This compound | 2460-59-5 | FD67163 [biosynth.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. This compound | 2460-59-5 [chemicalbook.com]

- 9. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. oatext.com [oatext.com]

- 11. This compound [webbook.nist.gov]

- 12. This compound [webbook.nist.gov]

- 13. This compound, 97% - 2460-59-5 | India | Otto Chemie Pvt Ltd [ottokemi.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of 3,5-Dinitrosalicylaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Dinitrosalicylaldehyde (DNSA), a key reagent and building block in various chemical syntheses.[1][2][3] Addressed to researchers, scientists, and professionals in drug development, this document delves into the molecular properties governing the solubility of DNSA. It offers both theoretical insights and practical, field-proven methodologies for solubility determination. The guide synthesizes critical data on the physicochemical properties of DNSA, explores its solubility in aqueous and organic media, and provides detailed experimental protocols. The objective is to equip the scientific community with the necessary knowledge to effectively utilize this compound in their research and development endeavors.

Introduction: The Role and Importance of this compound

This compound, with the chemical formula C₇H₄N₂O₆, is a yellow crystalline solid that serves as a versatile intermediate in organic synthesis.[1][4] It is notably used in the preparation of Schiff base ligands, 3-hydroxycoumarins, and as a chromogenic substrate for proteinase assays.[1][2][3] Its utility in coordination chemistry, particularly in forming chiral complexes for catalysis, further underscores its importance in modern chemical research.[1][2][3]

Understanding the solubility of DNSA is paramount for its effective application. Proper solvent selection is critical for reaction kinetics, purification processes like recrystallization, and analytical characterization. This guide provides a detailed examination of the factors influencing its solubility and a practical framework for its determination.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical characteristics of DNSA are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₄N₂O₆ | [1][4][5] |

| Molecular Weight | 212.12 g/mol | [1][4][5][6] |

| Appearance | Yellow Crystalline Solid / Powder | [1][4] |

| Melting Point | 68-70 °C | [1][2][5] |

| Boiling Point | 301.5 °C at 760 mmHg | [1][5] |

| Density | ~1.721 g/cm³ | [1][5] |

| logP (Octanol/Water) | 1.021 - 2.067 | [5][7] |

| Water Solubility | 0.6 g/100 mL (at 18 °C) | [1][2][3] |

The presence of multiple polar functional groups—a hydroxyl (-OH), an aldehyde (-CHO), and two nitro (-NO₂) groups—on an aromatic ring defines the solubility behavior of DNSA.[4][8] The hydroxyl and aldehyde groups can act as hydrogen bond donors and acceptors, respectively, while the nitro groups are strong electron-withdrawing groups that contribute significantly to the molecule's polarity. The calculated LogP value suggests a moderate balance between hydrophilic and lipophilic character.

Understanding the Solubility Profile of DNSA

The principle of "like dissolves like" is the cornerstone for predicting solubility.[9] This principle states that a solute will dissolve best in a solvent that has a similar polarity. The solubility of DNSA is therefore a interplay of its ability to engage in various intermolecular interactions with the solvent.

3.1. Aqueous Solubility

DNSA exhibits limited but measurable solubility in water, documented as 0.6 g/100 mL at 18°C.[1][2][3] This solubility is attributed to the formation of hydrogen bonds between the polar functional groups of DNSA (hydroxyl and aldehyde) and water molecules. The phenolic hydroxyl group is also weakly acidic and can be deprotonated in basic solutions, leading to the formation of a more polar phenoxide ion, which significantly enhances aqueous solubility.

3.2. Solubility in Organic Solvents: A Predictive Analysis

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the hydroxyl and aldehyde groups of DNSA. Therefore, DNSA is expected to have good solubility in lower alcohols like ethanol and methanol.[1] The alkyl chain of the alcohol can interact with the aromatic ring of DNSA, further promoting dissolution.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide, Ethyl Acetate): These solvents possess polar functional groups (e.g., carbonyl) and can act as hydrogen bond acceptors. They are effective at solvating polar molecules. DNSA is predicted to be soluble in these solvents due to dipole-dipole interactions. Dimethyl sulfoxide (DMSO) is often an excellent solvent for compounds of this nature.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and cannot form strong intermolecular interactions with the polar functional groups of DNSA. Consequently, DNSA is expected to have very low solubility in nonpolar solvents like hexane. The solubility in toluene might be slightly higher due to potential pi-pi stacking interactions with the aromatic ring, but it is still anticipated to be poor.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are of intermediate polarity. While they are not capable of hydrogen bonding, they can engage in dipole-dipole interactions. Moderate solubility of DNSA in these solvents can be expected.

The following diagram illustrates the relationship between solvent polarity and the anticipated solubility of DNSA.

Caption: Predicted solubility of DNSA across a spectrum of organic solvents.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

4.1. Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatic shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or HPLC system

4.2. Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. A starting point could be approximately 50-100 mg of solid.

-

Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Separation:

-

After equilibration, remove the vials from the shaker.

-

Allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to ensure complete separation of the undissolved solid from the saturated solution.

-

-

Quantification of Solute:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

-

Transfer the aliquot to a volumetric flask and dilute with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated UV-Vis spectrophotometer or HPLC. A calibration curve should be generated using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of DNSA in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

The workflow for this experimental determination is visualized below.

Caption: Experimental workflow for the determination of DNSA solubility.

Safety and Handling

This compound is classified as an irritant.[6] It can cause skin, eye, and respiratory irritation.[3][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[10]

Conclusion

The solubility of this compound is a critical parameter for its application in organic synthesis and other research areas. Its molecular structure, rich in polar functional groups, dictates a preference for polar organic solvents, particularly those capable of hydrogen bonding. While it exhibits limited solubility in water, its solubility is expected to be significantly higher in solvents like ethanol, acetone, and DMSO. For applications requiring precise solubility data, the experimental protocol provided in this guide offers a robust and reliable method for its determination. This guide serves as a valuable resource for scientists and researchers, enabling them to make informed decisions regarding solvent selection and experimental design when working with this compound.

References

- 1. Cas 2460-59-5,this compound | lookchem [lookchem.com]

- 2. This compound | 2460-59-5 [chemicalbook.com]

- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | CAS#:2460-59-5 | Chemsrc [chemsrc.com]

- 6. This compound | C7H4N2O6 | CID 75571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound (CAS 2460-59-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound | 2460-59-5 | FD67163 [biosynth.com]

- 9. chem.ws [chem.ws]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

A Guide to the Spectroscopic Characterization of 3,5-Dinitrosalicylaldehyde

Introduction

3,5-Dinitrosalicylaldehyde, also known as 2-hydroxy-3,5-dinitrobenzaldehyde, is a pivotal intermediate in synthetic organic chemistry.[1][2][3] With the molecular formula C₇H₄N₂O₆ and a molecular weight of 212.12 g/mol , this pale yellow crystalline solid serves as a versatile building block for a variety of more complex molecules.[4] Its applications are extensive, ranging from the preparation of sophisticated salicyldimine ligands and chiral Schiff base complexes for catalysis to the synthesis of 3-hydroxycoumarins and chromogenic substrates for enzyme assays.[5]

Given its foundational role, unambiguous structural confirmation is paramount for researchers in synthetic chemistry and drug development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, provide a detailed molecular fingerprint. This guide offers an in-depth analysis of the spectroscopic data for this compound, presenting not just the data itself, but the underlying principles and experimental causality that inform its interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive evidence of its structure. The strong electron-withdrawing nature of the two nitro groups (-NO₂) and the aldehyde group (-CHO) profoundly influences the chemical environment of the aromatic protons and carbons, leading to characteristic downfield shifts.

Molecular Structure and NMR Assignments

To facilitate the discussion of NMR data, the atoms of this compound are numbered as shown below. This numbering scheme will be used for the assignment of specific signals in the spectra.

Caption: Numbering scheme for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by four distinct signals in the downfield region, a direct consequence of the deshielding effects of the aromatic ring and its electron-withdrawing substituents.

Table 1: Predicted ¹H NMR Data for this compound

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H (Phenolic, -OH) | > 11.5 | Singlet (broad) | Highly deshielded due to strong intramolecular H-bonding with the aldehyde carbonyl and electron withdrawal. |

| H (Aldehyde, -CHO) | 9.9 - 10.5 | Singlet | Characteristic region for aldehyde protons. |

| H6 | 8.8 - 9.2 | Doublet (d) | Significantly downfield due to ortho/para positioning relative to nitro groups. |

| H4 | 8.6 - 9.0 | Doublet (d) | Downfield shift due to ortho positioning to a nitro group. |

Note: Data is predicted based on established chemical shift principles for a sample in CDCl₃.[6] Actual values may vary based on solvent and concentration.

Interpretation:

-

Phenolic Proton (-OH): The most downfield signal is assigned to the hydroxyl proton. Its significant deshielding beyond 11.5 ppm is a classic indicator of strong intramolecular hydrogen bonding to the adjacent carbonyl oxygen. This interaction restricts its rotation and places it in a deshielding environment.

-

Aldehyde Proton (-CHO): The singlet in the 9.9-10.5 ppm range is unequivocally assigned to the aldehyde proton. This is a standard chemical shift region for this functional group.

-

Aromatic Protons (H4, H6): The two remaining signals belong to the aromatic protons. Both are observed at very high chemical shifts due to the powerful cumulative electron-withdrawing effect of the two nitro groups and the aldehyde group. H6 is typically slightly more deshielded than H4 due to being para to one nitro group and ortho to another. They appear as doublets due to meta-coupling (⁴JHH), although this coupling is often small (~2-3 Hz) and may cause the signals to appear as sharp singlets depending on instrument resolution.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, confirming the presence of seven distinct carbon environments.

Table 2: Predicted ¹³C NMR Data for this compound

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C7 (Aldehyde, C=O) | 188 - 192 | Carbonyl carbon, highly deshielded. |

| C2 (C-OH) | 160 - 164 | Aromatic carbon attached to the hydroxyl group. |

| C3, C5 (C-NO₂) | 145 - 155 | Aromatic carbons attached to nitro groups. |

| C1 | 138 - 142 | Quaternary aromatic carbon. |

| C6 | 128 - 132 | Aromatic carbon bearing a proton. |

| C4 | 124 - 128 | Aromatic carbon bearing a proton. |

Note: Data is predicted based on established principles. Specific experimental data has been noted but is not publicly detailed.[1]

Interpretation: The chemical shifts are consistent with the proposed structure. The aldehyde carbonyl carbon (C7) is the most deshielded, appearing around 190 ppm. The carbon attached to the phenolic oxygen (C2) is also significantly downfield. The carbons directly bonded to the strongly electron-withdrawing nitro groups (C3 and C5) are found in the 145-155 ppm range, while the protonated aromatic carbons (C4 and C6) appear at higher field.

Experimental Protocol: NMR Analysis

A standardized protocol ensures reproducibility and accuracy of the acquired data.

Caption: Standard workflow for NMR spectroscopic analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a clean, dry vial.[6] Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's magnetic field is "locked" using the deuterium signal from the solvent. The probe is tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field is shimmed to optimize its homogeneity, which maximizes spectral resolution.

-

Data Acquisition: Acquire the ¹H spectrum, followed by the broadband proton-decoupled ¹³C spectrum. Standard pulse programs are used for both experiments.

-

Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform. The resulting spectrum is then phase-corrected and baseline-corrected. Chemical shifts are referenced relative to an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The IR spectrum of this compound displays characteristic absorption bands for its hydroxyl, aldehyde, and nitro groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3200 - 3400 | O-H Stretch | Phenolic -OH | Broad, Medium |

| ~2850, ~2750 | C-H Stretch | Aldehyde (-CHO) | Medium, Sharp |

| ~1680 | C=O Stretch | Aldehyde (-CHO) | Strong, Sharp |

| ~1600, ~1470 | C=C Stretch | Aromatic Ring | Medium-Strong |

| ~1530 | N-O Asymmetric Stretch | Nitro (-NO₂) | Very Strong |

| ~1350 | N-O Symmetric Stretch | Nitro (-NO₂) | Very Strong |

Note: Data is compiled from typical IR ranges and data for related compounds.[8][9] Spectra are often recorded using a KBr pellet.[1]

Interpretation:

-

O-H Region: A broad absorption band centered around 3200-3400 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic group. The broadness is due to the intramolecular hydrogen bonding.

-

C-H Region: Two medium-intensity peaks are expected around 2850 and 2750 cm⁻¹. This pair of bands is a hallmark of the C-H stretch in an aldehyde group (Fermi resonance).

-

Carbonyl Region: A strong, sharp peak around 1680 cm⁻¹ corresponds to the C=O stretching vibration of the aldehyde. Its frequency is slightly lowered from a typical aromatic aldehyde (~1700 cm⁻¹) due to the intramolecular hydrogen bond which weakens the C=O double bond.

-

Nitro Group Region: The most intense and defining peaks in the spectrum are the N-O stretches of the two nitro groups. A very strong band around 1530 cm⁻¹ is assigned to the asymmetric stretch, and another very strong band around 1350 cm⁻¹ is assigned to the symmetric stretch. The presence of both strong absorptions is definitive proof of the nitro groups.

-

Aromatic Region: Absorptions for the aromatic C=C stretching vibrations are visible around 1600 and 1470 cm⁻¹.

Experimental Protocol: FT-IR Analysis (KBr Pellet)

Caption: Standard workflow for FT-IR spectroscopic analysis.

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopy-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press die and apply several tons of pressure to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. First, run a background scan to measure the spectrum of the ambient atmosphere. Then, acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to remove contributions from atmospheric CO₂ and water vapor, yielding the final IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the aromatic ring in this compound, absorb UV or visible light to promote electrons from a lower energy molecular orbital to a higher energy one. The presence of the aldehyde, hydroxyl, and nitro groups extends the conjugation and influences the absorption wavelengths.

Table 4: Expected UV-Vis Absorption Data for this compound in Ethanol

| Expected λₘₐₓ (nm) | Molar Absorptivity (ε) | Electronic Transition | Chromophore |

| ~340 - 360 | Low (ε < 1,000) | n → π | C=O, -NO₂ |

| ~280 - 310 | Moderate (ε ≈ 1,000-5,000) | π → π | Benzenoid |

| ~240 - 260 | High (ε > 10,000) | π → π* | Nitro-aromatic system |

Note: Data is estimated based on analysis of related nitrobenzaldehyde compounds.[6][10][11] The exact λₘₐₓ and ε values are highly dependent on the solvent.

Interpretation: The UV-Vis spectrum is expected to show multiple absorption bands.

-

n → π Transitions:* A weak absorption band is expected at longer wavelengths (~350 nm). This corresponds to the promotion of a non-bonding electron (from the oxygen atoms of the carbonyl and nitro groups) to an anti-bonding π* orbital. These transitions are typically of low intensity.[6][10]

-

π → π Transitions:* More intense absorptions occur at shorter wavelengths. The band around 300 nm can be attributed to electronic transitions within the substituted benzene ring itself. A much stronger band is expected near 250 nm, arising from a π → π* transition involving the entire conjugated system, significantly influenced by the nitro groups.[6][10]

Experimental Protocol: UV-Vis Analysis

Caption: Standard workflow for UV-Vis spectroscopic analysis.

-

Sample Preparation: Prepare a stock solution of this compound of a precise concentration (e.g., 1 mg in 100 mL) in a UV-grade solvent such as ethanol. From this stock, prepare a dilution that gives a maximum absorbance reading between 0.5 and 1.5 to ensure adherence to the Beer-Lambert law.

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent (the blank) and another with the sample solution.

-

Baseline Correction: Place the blank cuvette in the sample and reference beams and run a baseline scan to zero the instrument across the desired wavelength range (e.g., 200-600 nm).

-

Sample Measurement: Replace the blank in the sample beam with the sample cuvette and acquire the absorption spectrum. The instrument software will automatically subtract the baseline and plot absorbance versus wavelength. The wavelengths of maximum absorbance (λₘₐₓ) are then identified from the spectrum.

Conclusion

The spectroscopic profile of this compound is distinct and well-defined by the combination of its functional groups. ¹H and ¹³C NMR spectroscopy confirm the precise arrangement of protons and carbons in the highly deshielded aromatic system. FT-IR spectroscopy provides unambiguous evidence for the key hydroxyl, aldehyde, and, most prominently, the dual nitro functionalities. Finally, UV-Vis spectroscopy reveals the electronic transitions characteristic of its extended conjugated system. Together, these techniques provide a robust and comprehensive analytical toolkit for the unequivocal identification and quality assessment of this important chemical intermediate, ensuring its integrity for use in research and development.

References

- 1. This compound | C7H4N2O6 | CID 75571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-hydroxy-3,5-dinitrobenzaldehyde [stenutz.eu]

- 3. Benzaldehyde, 2-hydroxy-3,5-dinitro- | SIELC Technologies [sielc.com]

- 4. B20424.03 [thermofisher.com]

- 5. This compound | 2460-59-5 [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 8. oatext.com [oatext.com]

- 9. Benzoic acid, 2-hydroxy-3,5-dinitro- [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound [webbook.nist.gov]

molecular weight and formula of 3,5-Dinitrosalicylaldehyde

An In-Depth Technical Guide to 3,5-Dinitrosalicylaldehyde: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal reagent in synthetic and analytical chemistry. We delve into its fundamental physicochemical properties, outline a detailed and mechanistically-grounded synthesis protocol, and explore its significant applications in the development of catalysts, chromogenic substrates, and coordination complexes. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and validated experimental procedures to ensure technical accuracy and reproducibility.

Introduction to this compound

This compound, with the IUPAC name 2-hydroxy-3,5-dinitrobenzaldehyde, is an aromatic aldehyde characterized by a salicylic aldehyde core functionalized with two nitro groups at positions 3 and 5 of the benzene ring.[1] This specific arrangement of electron-withdrawing nitro groups and an electron-donating hydroxyl group, adjacent to a reactive aldehyde function, imparts unique chemical properties that make it a valuable precursor in various scientific domains.

The compound's utility stems from the electrophilic nature of its aldehyde carbon, which is highly susceptible to nucleophilic attack, and the coordinating capabilities of the phenolic oxygen. These features are exploited in the synthesis of Schiff bases, the development of sensitive analytical reagents, and the construction of complex molecular architectures. This guide serves as a senior-level resource, elucidating not just the "how" but the "why" behind its synthesis and application, ensuring a robust understanding for its effective use in a laboratory setting.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is a prerequisite for its successful application. This compound is typically a pale yellow to orange crystalline powder.[2] The key quantitative data are summarized below for ease of reference.

| Property | Value | Source |

| Molecular Formula | C₇H₄N₂O₆ | [1][3][4] |

| Molecular Weight | 212.12 g/mol | [1][4] |

| CAS Number | 2460-59-5 | [1][3] |

| Melting Point | 68-70 °C (lit.) | [3][5] |

| Appearance | Pale yellow to orange crystalline powder | [2] |

| Solubility | Soluble in water (0.6 g/100 mL at 18°C) | [4][5] |

| IUPAC Name | 2-hydroxy-3,5-dinitrobenzaldehyde | [1] |

| Density | ~1.721 g/cm³ (Predicted) | [3][4] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved via a two-step nitration of salicylaldehyde.[6] This process requires careful control of reaction conditions to achieve high yield and purity.

Reaction Mechanism and Rationale

The synthesis involves electrophilic aromatic substitution. The hydroxyl group of salicylaldehyde is an activating, ortho-, para-directing group, while the aldehyde is a deactivating, meta-directing group. The initial nitration yields a mixture of 3-nitro- and 5-nitrosalicylaldehyde. This mixture is then subjected to a second, more forceful nitration to introduce the second nitro group, yielding the desired this compound.[6]

Causality of Experimental Choices:

-

Use of a Cold Nitrating Mixture: The nitration reaction is highly exothermic. Utilizing an ice-cold mixture of concentrated sulfuric and nitric acids is critical for controlling the reaction rate. This prevents thermal degradation of the starting material and unwanted side products, ensuring a cleaner reaction and higher yield.

-

Stepwise Nitration: A direct, harsh nitration of salicylaldehyde can lead to oxidation of the aldehyde group. The two-step process allows for a more controlled introduction of the nitro groups, preserving the crucial aldehyde functionality.[6]

Caption: Figure 1: Synthesis Workflow of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful isolation of a yellow solid with the correct melting point provides strong evidence of the target compound.

-

Preparation of Nitrating Mixture: In a flask submerged in an ice-salt bath, slowly add 2 parts concentrated sulfuric acid (H₂SO₄) to 1 part concentrated nitric acid (HNO₃) with constant stirring. Maintain the temperature below 10°C.

-

First Nitration: Dissolve salicylaldehyde in a minimum amount of concentrated sulfuric acid. Cool this solution in an ice bath. Slowly add the cold nitrating mixture dropwise to the salicylaldehyde solution, ensuring the temperature does not exceed 10°C.

-

Reaction Quench & Isolation: After stirring for 30 minutes in the ice bath, pour the reaction mixture slowly onto a large volume of crushed ice.[6] A solid precipitate (the mixture of mono-nitrated products) will form.

-

Intermediate Collection: Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry the product.

-

Second Nitration: Stir the collected mono-nitrated product with a fresh, ice-cold nitrating mixture (2:1 H₂SO₄:HNO₃) for 30 minutes.[6]

-

Final Isolation and Purification: Pour the reaction mass onto crushed ice. The yellow solid of this compound will precipitate. Filter the solid and wash extensively with cold water.

-

Recrystallization (Validation Step): Recrystallize the crude product from ethanol. The appearance of yellow crystals which melt sharply at 68-70°C validates the identity and purity of the final product.

Key Applications in Research and Development

The specific functional group arrangement of this compound makes it a versatile building block.

Synthesis of Schiff Bases for Catalysis

The aldehyde group readily undergoes condensation with primary amines to form Schiff bases (imines). This reaction is a cornerstone of coordination chemistry.

Expertise & Rationale: The resulting salicylaldimine ligands are bidentate, coordinating to metal centers through the phenolic oxygen and the imine nitrogen. The electron-withdrawing nitro groups on the aromatic ring significantly influence the electronic properties of the metal center in the final complex. This "tuning" is critical in catalysis, for instance, in developing Ruthenium(II) chiral Schiff base complexes for asymmetric synthesis or nickel(II) complexes for ethylene polymerization.[3]

Caption: Figure 2: General Workflow for Schiff Base Synthesis.

Preparation of Chromogenic Substrates

This compound has been employed to prepare chromogenic substrates for detecting proteinase activity.[3]

Mechanism Insight: The aldehyde can be used to label proteins like casein. When a proteinase cleaves the labeled protein, soluble, colored fragments are released. The dinitrophenyl group acts as a potent chromophore, allowing for the colorimetric quantification of enzymatic activity. This provides a direct, observable, and quantitative measure of proteinase function, which is invaluable in enzyme kinetics and drug screening assays.

Other Synthetic Applications

The compound also serves as a precursor in the synthesis of other valuable molecules, including:

-

3-Hydroxycoumarins: Important heterocyclic compounds with diverse biological activities.

-

Hydrazone Derivatives: Used as precursors for N-heterocycles and have shown a wide range of pharmacological profiles, including antimicrobial and anti-inflammatory activities.[6]

Handling, Storage, and Safety Protocols

Trustworthiness in laboratory practice begins with a rigorous adherence to safety. This compound is a hazardous substance and must be handled with appropriate care.[1][7]

| Hazard Category | GHS Classification & Precautionary Statements |

| Skin Irritation | H315: Causes skin irritation. [1] P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] |

| Eye Irritation | H319: Causes serious eye irritation. [1] P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][7] |

| Respiratory Irritation | H335: May cause respiratory irritation. [1] P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][7] |

Personal Protective Equipment (PPE):

-

Hand Protection: Wear impervious gloves (e.g., nitrile rubber).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Body Protection: Wear a lab coat.

-

Respiratory Protection: Use a NIOSH-approved N95 dust mask or work in a well-ventilated fume hood.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Keep away from oxidizing agents.

First-Aid Measures:

-

Inhalation: Move to fresh air. If symptoms persist, seek medical attention.[7]

-

Skin Contact: Immediately wash off with soap and plenty of water. If irritation persists, consult a physician.[7]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[7]

Conclusion

This compound is more than a simple chemical reagent; it is a versatile platform for innovation in chemistry. Its predictable reactivity, coupled with the tunable electronic nature imparted by its functional groups, provides chemists with a powerful tool for constructing complex molecules, catalysts, and analytical probes. By understanding the causality behind its synthesis and handling it with the respect its hazardous nature demands, researchers can safely and effectively unlock its full potential in their scientific endeavors.

References

- 1. This compound | C7H4N2O6 | CID 75571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. B20424.03 [thermofisher.com]

- 3. This compound | CAS#:2460-59-5 | Chemsrc [chemsrc.com]

- 4. This compound | 2460-59-5 [chemicalbook.com]

- 5. CAS No.2460-59-5,this compound Suppliers,MSDS download [lookchem.com]

- 6. oatext.com [oatext.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Mechanism of Action of 3,5-Dinitrosalicylaldehyde in Chemical Reactions

This guide provides an in-depth exploration of the chemical reactivity and mechanistic pathways of 3,5-Dinitrosalicylaldehyde (DNSA), a versatile aromatic aldehyde. Designed for researchers, chemists, and drug development professionals, this document elucidates the core principles governing its function and showcases its application in synthesis, coordination chemistry, and analytical sciences. We will move beyond simple reaction schemes to explore the causality behind its reactivity, providing a framework for its rational application in experimental design.

Core Chemical Profile and Reactivity Landscape

This compound, systematically named 2-hydroxy-3,5-dinitrobenzaldehyde, is a yellow crystalline solid whose utility is dictated by the interplay of its three key functional groups: an aldehyde, a hydroxyl group, and two nitro groups.[1][2][3] The powerful electron-withdrawing nature of the two nitro groups, acting in concert with the aldehyde, creates a highly electron-deficient (electrophilic) aromatic system and carbonyl carbon. This electronic arrangement is the cornerstone of its reactivity.

The nitro groups significantly increase the acidity of the phenolic hydroxyl group, making it more readily deprotonated than in salicylaldehyde itself. This modulation of the molecule's electronic and acidic properties underpins its diverse chemical behavior.

| Property | Value | Source(s) |

| CAS Number | 2460-59-5 | [1][2] |

| Molecular Formula | C₇H₄N₂O₆ | [1][3][4] |

| Molecular Weight | 212.12 g/mol | [1][3] |

| Melting Point | 68-74 °C | [1][5] |

| Appearance | Yellow to orange crystalline powder | [4][6][7] |

| Synonyms | 2-Hydroxy-3,5-dinitrobenzaldehyde | [2][3][8] |

The Primary Mechanism: Nucleophilic Addition and Condensation

The most significant reaction pathway for this compound is its reaction with primary amines to form Schiff bases (imines). This condensation reaction is a cornerstone of its application in the synthesis of ligands, chemosensors, and biologically active molecules.[2][7]

Mechanism of Schiff Base Formation

The reaction proceeds via a two-step mechanism involving a hemiaminal intermediate.[9][10]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of a primary amine attacks the highly electrophilic carbonyl carbon of the aldehyde.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral tetrahedral intermediate known as a hemiaminal or carbinolamine.

-

Protonation and Dehydration: The hydroxyl group of the hemiaminal is protonated under acidic conditions, converting it into a good leaving group (water).

-

Elimination: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, forming a carbon-nitrogen double bond (iminium ion).

-

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen to yield the final, neutral Schiff base.

The pH of the reaction medium is critical; the reaction is typically fastest around a pH of 5.[9] At lower pH, the amine nucleophile is protonated and becomes non-reactive. At higher pH, there is insufficient acid to catalyze the dehydration of the hemiaminal intermediate.[9]

Caption: General mechanism for Schiff base formation from DNSA.

This fundamental reaction is extended to reactions with hydrazines and hydrazides to form stable hydrazones, which are pivotal in the synthesis of antimicrobial agents and chemosensors.[11][12]

Applications in Synthesis and Materials Science

The predictable reactivity of DNSA makes it a valuable building block for more complex molecular architectures with specific functions.

Synthesis of Coordination Ligands and Complexes

Schiff bases derived from DNSA, often referred to as salicyldimine ligands, are excellent chelating agents for a variety of metal ions. The imine nitrogen and the phenolic oxygen form a stable coordination pocket. These ligands have been used to prepare complexes with metals like Ruthenium(II), Copper(II), and Zinc(II).[6][13] Such complexes are of significant interest in catalysis, including applications in asymmetric epoxidation and ethylene polymerization.[6]

Caption: Workflow for synthesizing a metal-salicyldimine complex.

Development of Colorimetric Chemosensors

The chromophoric nature of DNSA and its derivatives allows for their use in creating colorimetric chemosensors. For instance, a sensor synthesized via the condensation of DNSA with Girard's Reagent T shows high selectivity for Cu²⁺ ions.[11] The binding of the metal ion to the ligand alters the intramolecular charge transfer (ICT) properties of the molecule, resulting in a distinct and observable color change from yellow to colorless. This principle allows for the sensitive and selective detection of metal ions in various samples.[11]

Biochemical and Analytical Applications

Protein Labeling and Substrate Synthesis

DNSA is a valuable tool for labeling proteins and peptides. It reacts with the primary ε-amino group of lysine residues via the Schiff base mechanism.[1][4] This reaction can be used to:

-

Quantify Lysine Residues: By measuring the extent of the reaction, one can determine the number of accessible lysine residues on a protein's surface.[1][4]

-

Create Chromogenic Substrates: Proteins like casein can be labeled with DNSA. When a protease cleaves the labeled protein, soluble, colored fragments are released, which can be quantified spectrophotometrically to measure enzyme activity.

While some sources describe DNSA as an oxidizing agent that converts amino groups to nitro groups, this is an atypical reaction and likely a misinterpretation in non-primary literature.[1][4] The well-established and chemically sound mechanism for its reaction with proteins is Schiff base formation.

Experimental Protocols

The following protocols provide a validated starting point for working with this compound in a research setting.

Protocol: General Synthesis of a this compound Schiff Base

This protocol describes a general method for the condensation of DNSA with a primary amine.

Materials:

-

This compound (1.0 mmol)

-

Primary amine (e.g., aniline) (1.0 mmol)

-

Absolute Ethanol (20 mL)

-

Glacial Acetic Acid (1-2 drops, catalytic)

-

Round-bottom flask with reflux condenser

-

Stirring hotplate

Procedure:

-

Dissolve this compound (212 mg, 1.0 mmol) in 10 mL of absolute ethanol in a 50 mL round-bottom flask. Gently warm if necessary to achieve dissolution.

-

In a separate beaker, dissolve the primary amine (1.0 mmol) in 10 mL of absolute ethanol.

-

Add the amine solution to the DNSA solution while stirring.

-

Add 1-2 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate as a colored solid.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product in a vacuum oven.

-

Characterize the product using FT-IR, ¹H-NMR, and mass spectrometry.

Self-Validation: The success of the reaction is confirmed by the disappearance of the aldehyde proton (~10 ppm) and the appearance of the imine proton (CH=N, ~8-9 ppm) in the ¹H-NMR spectrum. FT-IR spectroscopy will show the appearance of a C=N stretching band (approx. 1600-1650 cm⁻¹) and the disappearance of the C=O aldehyde stretch (approx. 1680-1700 cm⁻¹).

Conclusion

This compound is a powerful and versatile reagent whose reactivity is dominated by the electrophilic nature of its aldehyde group, which is significantly enhanced by two electron-withdrawing nitro substituents. Its primary mechanism of action involves nucleophilic addition-elimination with primary amines to form Schiff bases. This foundational reaction enables its widespread use in the synthesis of complex ligands for catalysis, the design of sensitive colorimetric chemosensors, and the modification and analysis of proteins. A thorough understanding of these mechanisms allows researchers to rationally design and execute experiments, leveraging the unique chemical properties of DNSA to achieve their scientific goals.

References

- 1. This compound | 2460-59-5 | FD67163 [biosynth.com]

- 2. This compound | 2460-59-5 [chemicalbook.com]

- 3. This compound | C7H4N2O6 | CID 75571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. store.p212121.com [store.p212121.com]

- 6. Cas 2460-59-5,this compound | lookchem [lookchem.com]

- 7. This compound, 97% - 2460-59-5 | India | Otto Chemie Pvt Ltd [ottokemi.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. oatext.com [oatext.com]

- 13. iosrjournals.org [iosrjournals.org]

Methodological & Application

Application Note: A Practical Guide to the Synthesis and Application of Novel Chromogenic Proteinase Substrates Using 3,5-Dinitrosalicylaldehyde

Abstract

The quantitative analysis of proteinase activity is fundamental to numerous fields, including biomedical research, diagnostics, and drug development. Chromogenic substrates offer a straightforward and continuous method for monitoring enzyme kinetics through a visually detectable color change. While p-nitroanilide (pNA) based peptides are the industry standard, there is a continuous need for novel substrates with diverse properties. This application note provides a comprehensive guide for researchers on the synthesis, purification, and application of a new class of chromogenic proteinase substrates using 3,5-Dinitrosalicylaldehyde (DNSA). We present a detailed protocol for the conjugation of DNSA to a model peptide via Schiff base formation, subsequent purification by HPLC, and use in a standard kinetic enzyme assay. The underlying chemical principles, critical experimental considerations, and troubleshooting advice are discussed to empower researchers to adapt this methodology for their specific proteinase of interest.

Part 1: Foundational Principles

The Rationale for DNSA-Based Substrates

Chromogenic substrates are invaluable tools that translate the catalytic action of an enzyme into a measurable spectrophotometric signal.[1] Typically, they consist of a peptide sequence recognized by the target proteinase, linked to a chromophore.[2] Enzymatic cleavage releases the chromophore, leading to a change in color proportional to the enzyme's activity.[2]

This compound (DNSA) is an aromatic aldehyde that can be readily conjugated to the N-terminus of a peptide. The resulting product is a novel substrate where the spectral properties of the DNSA-derived moiety are sensitive to its chemical environment. Upon proteolytic cleavage of the peptide backbone, the DNSA-containing fragment is released, causing a detectable shift in absorbance. This allows for the real-time monitoring of enzyme activity.

Mechanism: Schiff Base Formation

The core of the synthesis relies on the reaction between the aldehyde group of DNSA and the primary amine of the peptide's N-terminus. This nucleophilic addition-elimination reaction forms a Schiff base (an imine), covalently linking the chromogenic DNSA group to the peptide substrate.

The reaction is typically performed under slightly alkaline conditions (pH 8-9) to ensure the N-terminal amine is deprotonated and thus sufficiently nucleophilic to attack the aldehyde's carbonyl carbon. For enhanced stability, the resulting imine bond can be selectively reduced to a stable secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). This optional step prevents the reversal of the reaction and ensures the long-term integrity of the substrate.

Figure 1: Reaction scheme for DNSA-peptide conjugation. The primary amine of a peptide reacts with the aldehyde of DNSA to form a Schiff base, which can be optionally reduced to a stable secondary amine.

Part 2: Experimental Protocols

This section provides a step-by-step methodology for the synthesis, purification, and characterization of a model chromogenic substrate for Trypsin, DNSA-Ala-Pro-Gly-Arg.

Materials and Reagents

| Reagent/Material | Specification | Vendor Example |

| This compound (DNSA) | ≥98% purity (CAS: 2460-59-5) | MilliporeSigma |

| Custom Peptide (e.g., Ala-Pro-Gly-Arg) | >95% purity, lyophilized powder | Various |

| Sodium Bicarbonate Buffer | 100 mM, pH 8.5 | In-house prep |

| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |

| Trifluoroacetic Acid (TFA) | HPLC Grade | Thermo Scientific |

| Sodium Cyanoborohydride (NaBH₃CN) | ≥95% purity (Optional for reduction) | MilliporeSigma |

| Deionized Water (ddH₂O) | 18.2 MΩ·cm | Milli-Q System |

| Trypsin, TPCK Treated | ≥10,000 BAEE units/mg protein | MilliporeSigma |

| Tris-HCl Buffer | 50 mM Tris-HCl, 100 mM NaCl, pH 8.0 | In-house prep |

Protocol: Synthesis of DNSA-Peptide Substrate

This protocol details the conjugation reaction. It is critical to perform these steps in a well-ventilated fume hood.

-

Peptide Preparation: Dissolve 10 mg of the lyophilized peptide (Ala-Pro-Gly-Arg) in 1.0 mL of 100 mM sodium bicarbonate buffer (pH 8.5) to create a stock solution.

-

DNSA Preparation: Prepare a 5-fold molar excess of DNSA. Dissolve the required amount in a minimal volume of acetonitrile (ACN) before diluting with the sodium bicarbonate buffer to a final concentration. Expert Tip: Preparing the DNSA solution immediately before use is recommended to avoid potential degradation.

-

Conjugation Reaction: Slowly add the DNSA solution to the stirring peptide solution. Protect the reaction mixture from light by wrapping the vial in aluminum foil.

-

Incubation: Allow the reaction to proceed for 4-6 hours at room temperature (25°C) with gentle stirring.[3]

-

(Optional) Reductive Amination: To create a more stable linkage, add sodium cyanoborohydride to the reaction mixture to a final concentration of 20 mM. Allow this reduction step to proceed overnight at 4°C.

-

Quenching: Stop the reaction by adding a small amount of a primary amine-containing buffer, such as Tris, to consume any unreacted DNSA.

Protocol: Purification by Reverse-Phase HPLC

Purification is essential to remove unreacted starting materials and byproducts.

-

System Setup: Use a C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

-

Mobile Phases:

-

Mobile Phase A: 0.1% TFA in ddH₂O

-

Mobile Phase B: 0.1% TFA in ACN

-

-

Gradient Elution: Equilibrate the column with 95% A / 5% B. After injecting the quenched reaction mixture, apply a linear gradient to elute the product.

| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |

| 0 | 5 | 1.0 |

| 30 | 65 | 1.0 |

| 35 | 95 | 1.0 |

| 40 | 95 | 1.0 |

| 41 | 5 | 1.0 |

| 50 | 5 | 1.0 |

-

Fraction Collection: Monitor the elution profile at both 220 nm (for the peptide backbone) and a wavelength appropriate for the DNSA-conjugate (e.g., ~360 nm). Collect the peaks corresponding to the conjugated product.

-

Verification and Lyophilization: Confirm the identity of the collected fractions using Mass Spectrometry (verifying the expected molecular weight increase). Pool the pure fractions and lyophilize to obtain the final product as a dry powder. Store at -20°C, protected from light.

Part 3: Application Protocol - Kinetic Assay

This protocol describes how to use the purified DNSA-peptide substrate to measure the activity of a target proteinase, such as trypsin.

Assay Setup

-

Reagent Preparation:

-

Substrate Stock: Prepare a 10 mM stock solution of the lyophilized DNSA-peptide in the assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).[4]

-

Enzyme Stock: Prepare a stock solution of Trypsin in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.[4]

-

-

Plate Configuration (96-well format):

-

Blank Wells: 100 µL of assay buffer only.

-

Substrate Control Wells: 90 µL of assay buffer + 10 µL of substrate stock (to check for non-enzymatic hydrolysis).

-

Test Wells: Prepare serial dilutions of the substrate in assay buffer (total volume 90 µL).

-

-

Pre-incubation: Equilibrate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.[5]

Kinetic Measurement

-

Initiate Reaction: Add 10 µL of the enzyme solution to the substrate control and test wells to start the reaction. Mix gently.

-

Read Absorbance: Immediately place the plate in a microplate reader. Measure the change in absorbance over time at a wavelength determined from a spectral scan of the cleaved vs. uncleaved substrate (e.g., 400-420 nm). Record readings every 60 seconds for 15-30 minutes.

-

Data Analysis:

-

Subtract the rate of absorbance change in the "Substrate Control" wells from the "Test Wells".

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Plot V₀ against substrate concentration and fit to the Michaelis-Menten equation to determine kinetic parameters like Kₘ and k꜀ₐₜ.

-

Figure 2: Overall experimental workflow from substrate synthesis to kinetic data analysis.